molecular formula C17H14ClF3N4O2 B10912188 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-4-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]butanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-4-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]butanamide

Cat. No.: B10912188
M. Wt: 398.8 g/mol
InChI Key: RYBYYHNHOJQSBH-RMORIDSASA-N
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Description

N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-OXO-4-{2-[(Z)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE is a complex organic compound characterized by its unique structural features, including a chlorinated phenyl ring, a trifluoromethyl group, and a pyridyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-OXO-4-{2-[(Z)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone intermediate is then acylated using 2-chloro-5-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled temperature conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Nucleophiles for Substitution: Sodium methoxide (NaOCH~3~), potassium cyanide (KCN).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-OXO-4-{2-[(Z)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application in various formulations.

Mechanism of Action

The mechanism of action of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-OXO-4-{2-[(Z)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-OXO-4-{2-[(Z)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE: Similar structure but with a different position of the pyridyl group.

    N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-OXO-4-{2-[(Z)-1-(4-PYRIDYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE: Similar structure but with a different position of the pyridyl group.

Uniqueness

The unique combination of the chlorinated phenyl ring, trifluoromethyl group, and pyridyl moiety in N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-OXO-4-{2-[(Z)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE distinguishes it from other similar compounds. This specific arrangement contributes to its distinct chemical reactivity and biological activity, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C17H14ClF3N4O2

Molecular Weight

398.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(Z)-pyridin-3-ylmethylideneamino]butanediamide

InChI

InChI=1S/C17H14ClF3N4O2/c18-13-4-3-12(17(19,20)21)8-14(13)24-15(26)5-6-16(27)25-23-10-11-2-1-7-22-9-11/h1-4,7-10H,5-6H2,(H,24,26)(H,25,27)/b23-10-

InChI Key

RYBYYHNHOJQSBH-RMORIDSASA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N\NC(=O)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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